molecular formula C8H10O3S2 B065540 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione CAS No. 161196-23-2

5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione

Cat. No.: B065540
CAS No.: 161196-23-2
M. Wt: 218.3 g/mol
InChI Key: CHGDTKXIBWRKIM-UHFFFAOYSA-N
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Description

5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione is a specialized chemical compound with the molecular formula C₈H₁₀O₃S₂ and a molecular weight of 218.29 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It features a unique structure that includes both methacryloyloxy and oxathiolane-thione groups, making it a valuable building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione can be achieved through an organocatalytic one-pot reaction. This method involves the cyclization of strained heterocyclic compounds with heterocumulenes under ambient conditions . For example, the reaction between carbon disulfide and 2-methyloxirane in the presence of pyridine as a base, and nitromethane as a solvent, yields 5-methyl-1,3-oxathiolane-2-thione with a 69% yield . The reaction conditions can be optimized by varying the base and solvent used.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of organocatalysis and one-pot synthesis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione involves its ability to undergo polymerization and ring-opening reactions. The methacryloyloxy group allows for radical polymerization, while the oxathiolane-thione ring can be opened by nucleophiles. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-sulfanylidene-1,3-oxathiolan-5-yl)methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S2/c1-5(2)7(9)10-3-6-4-13-8(12)11-6/h6H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGDTKXIBWRKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1CSC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438223
Record name 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161196-23-2
Record name 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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